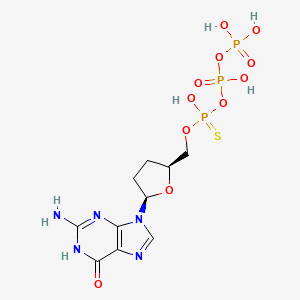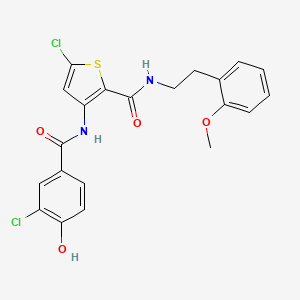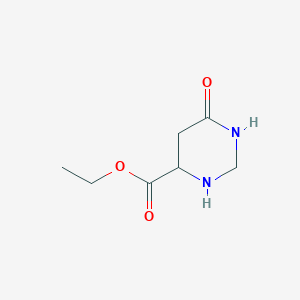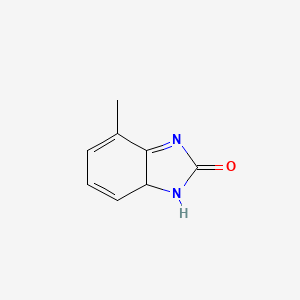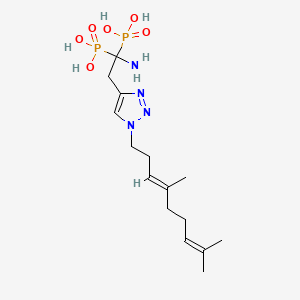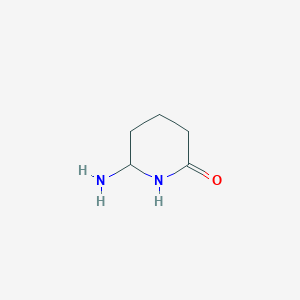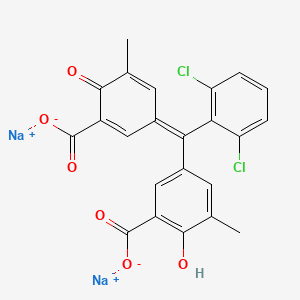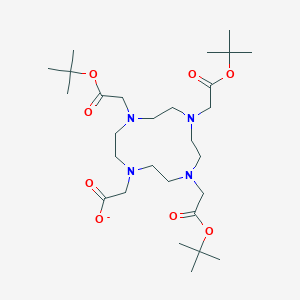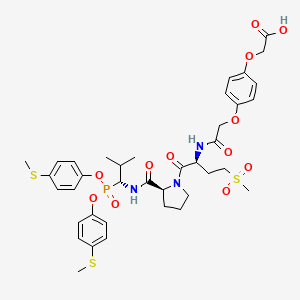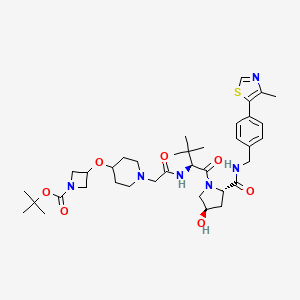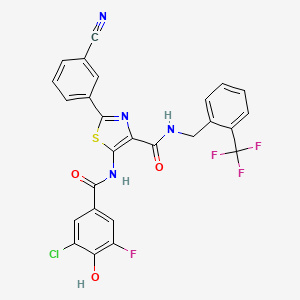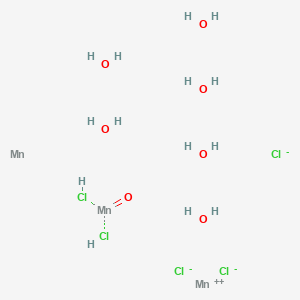![molecular formula C82H127N4Na4O24PS4 B15135229 tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)
tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate” is a complex organic molecule with multiple functional groups, including phosphates, sulfonates, and indole derivatives. This compound is likely to have significant applications in various fields due to its intricate structure and diverse functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule would typically involve multiple steps, including:
Formation of the Indole Derivatives: This could involve the Fischer indole synthesis or other methods to introduce the indole ring.
Attachment of Sulfonate Groups: Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Phosphorylation: Introduction of phosphate groups using phosphorylating agents such as phosphorus oxychloride.
Amidation and Esterification: Formation of amide and ester bonds through reactions with carboxylic acids and alcohols.
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and alkyl chains.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the compound, as well as substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Biological Probes: Use as a probe in biochemical assays to study various biological processes.
Industry
Dyes and Pigments: The compound’s structure suggests potential use as a dye or pigment in various industrial applications.
Surfactants: Possible use in the formulation of surfactants due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action would depend on the specific application but could involve:
Molecular Targets: Interaction with enzymes, receptors, or other proteins.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrasodium EDTA: Another complex molecule with multiple functional groups.
Phosphatidylserine: A phospholipid with similar functional groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and the potential for diverse applications across multiple fields.
Propriétés
Formule moléculaire |
C82H127N4Na4O24PS4 |
|---|---|
Poids moléculaire |
1804.1 g/mol |
Nom IUPAC |
tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C82H131N4O24PS4.4Na/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39-47-78(88)107-66-68(110-79(89)48-40-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)67-109-111(91,92)108-59-55-84-80(90)106-61-60-105-58-54-83-77(87)46-38-35-41-53-82(5)72-65-70(115(102,103)104)50-52-74(72)86(57-43-63-113(96,97)98)76(82)45-37-34-36-44-75-81(3,4)71-64-69(114(99,100)101)49-51-73(71)85(75)56-42-62-112(93,94)95;;;;/h20-23,34,36-37,44-45,49-52,64-65,68H,6-19,24-33,35,38-43,46-48,53-63,66-67H2,1-5H3,(H6-,83,84,87,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104);;;;/q;4*+1/p-4/b22-20-,23-21-;;;;/t68-,82?;;;;/m1..../s1 |
Clé InChI |
PNIORCUBUQCXIX-FDEMSGKBSA-J |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCC\1(C2=C(C=CC(=C2)S(=O)(=O)[O-])N(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])CCCS(=O)(=O)[O-])C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCNC(=O)CCCCCC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])N(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCS(=O)(=O)[O-])CCCS(=O)(=O)[O-])C)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


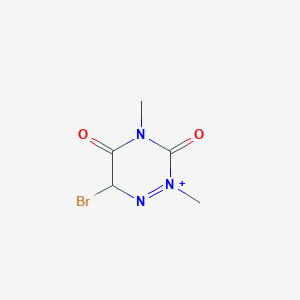
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-(1-propylpyrazolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B15135158.png)
